5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) in the presence of a base.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with a halogenated precursor.
Attachment of the Chlorophenyl and Dimethylphenyl Groups: These groups are introduced through various coupling reactions, such as Suzuki-Miyaura coupling, which involves the use of palladium (Pd) catalysts and boron reagents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the triazole ring to other heterocyclic structures.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of functionalized triazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile scaffold that can be modified to create a wide range of derivatives with different properties.
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Triazole derivatives are known to inhibit various enzymes, making them valuable in the development of new drugs.
Medicine
In medicine, the compound is investigated for its potential therapeutic applications. Triazole derivatives have shown promise as antifungal, antibacterial, and anticancer agents .
Industry
In the industrial sector, the compound is used in the development of new materials, such as polymers and coatings. Its unique chemical structure allows it to impart desirable properties to these materials.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
5-amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl(4-methylphenyl)methanone: This compound shares a similar structure but has a pyrazole ring instead of a triazole ring.
5-amino-1H-pyrazolo[4,3-b]pyridine derivatives: These compounds have a pyrazolo-pyridine structure and exhibit similar biological activities.
Uniqueness
The uniqueness of 5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its triazole ring, which provides distinct chemical and biological properties compared to other similar compounds
Properties
IUPAC Name |
5-amino-1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)triazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN5O/c1-11-4-3-5-15(12(11)2)21-18(25)16-17(20)24(23-22-16)10-13-6-8-14(19)9-7-13/h3-9H,10,20H2,1-2H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYOONHPITRULPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=C(N(N=N2)CC3=CC=C(C=C3)Cl)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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